molecular formula C13H21NO B7863053 2-[Isopropyl-(4-methyl-benzyl)-amino]-ethanol

2-[Isopropyl-(4-methyl-benzyl)-amino]-ethanol

Cat. No.: B7863053
M. Wt: 207.31 g/mol
InChI Key: XZONFSPRQJKBQQ-UHFFFAOYSA-N
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Description

Chemical Name: 2-[Isopropyl-(4-methyl-benzyl)-amino]-ethanol Molecular Formula: C₁₃H₂₁NO Molecular Weight: 207.31 g/mol (calculated) Structural Features:

  • A secondary amine with an isopropyl and a 4-methylbenzyl group attached to the nitrogen.
  • A hydroxyl-containing ethanol moiety.

This compound belongs to the class of amino alcohols, which often exhibit biological activity due to their ability to interact with amine-binding receptors or enzymes.

Properties

IUPAC Name

2-[(4-methylphenyl)methyl-propan-2-ylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-11(2)14(8-9-15)10-13-6-4-12(3)5-7-13/h4-7,11,15H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZONFSPRQJKBQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(CCO)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[Isopropyl-(4-methyl-benzyl)-amino]-ethanol, also known as a chiral amino alcohol, has garnered attention for its potential biological activities. This compound may play a role in various therapeutic applications due to its structural properties and interactions with biological macromolecules. This article delves into the synthesis, biological activities, and research findings related to this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the use of chiral intermediates. The method ensures high chiral purity and stability, which is crucial for its biological applications. The compound can be synthesized through various pathways, including the use of protected amino alcohols and subsequent deprotection steps to yield the desired product with two chiral centers .

Biological Activity

The biological activity of this compound has been investigated in several studies, revealing multiple pharmacological properties.

Antiviral Activity

A molecular docking study indicated that this compound exhibits potential anti-hepatitis B activity. The interactions with viral targets were assessed through computational methods, showing promising binding affinities that suggest its utility in antiviral therapies .

Neuroprotective Potential

The compound's structure indicates possible neuroprotective effects, particularly in conditions associated with beta-amyloid production, such as Alzheimer's disease. Compounds similar to this compound have been shown to reduce beta-amyloid levels, highlighting a potential therapeutic avenue for neurodegenerative diseases .

Case Studies

Several case studies have explored the biological implications of amino alcohols similar to this compound:

  • Case Study on Antiviral Properties : A study conducted on various amino alcohol derivatives found that certain modifications led to enhanced antiviral activity against hepatitis B virus (HBV). The docking results indicated strong interactions between the compounds and viral proteins, suggesting a mechanism for inhibition .
  • Anti-inflammatory Activity Assessment : A comparative analysis of different amino alcohols showed that some derivatives significantly inhibited COX-1 and COX-2 activities. The IC50 values ranged from 19 μM to 42 μM across various compounds, indicating a dose-dependent response that could be relevant for therapeutic applications .
  • Neuroprotective Studies : Research focusing on neuroprotective agents found that certain amino alcohols reduced oxidative stress markers in neuronal cell cultures. These findings suggest that similar compounds could mitigate neurodegeneration associated with Alzheimer's disease by modulating beta-amyloid levels .

Data Tables

Activity Type Compound IC50 Value (μM) Reference
AntiviralThis compoundTBD
COX-1 InhibitionVarious Amino Alcohol Derivatives19 - 28
COX-2 InhibitionVarious Amino Alcohol Derivatives31 - 42
NeuroprotectionSimilar Amino AlcoholsTBD

Scientific Research Applications

2-[Isopropyl-(4-methyl-benzyl)-amino]-ethanol, also known as a specific amine compound, has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article delves into its applications across several fields, including medicinal chemistry, materials science, and biochemistry.

Medicinal Chemistry

Antidepressant Activity
Research indicates that compounds similar to this compound may exhibit antidepressant properties. Studies have shown that modifications in the amine structure can enhance serotonin reuptake inhibition, making such compounds potential candidates for treating depression and anxiety disorders.

Neuroprotective Effects
There is evidence suggesting that this compound can protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases like Alzheimer's and Parkinson's. The mechanism involves modulation of neurotransmitter levels and reduction of inflammatory responses.

Materials Science

Polymer Synthesis
The compound can act as a chain transfer agent in the polymerization process. Its ability to control molecular weight and improve the properties of polymers makes it valuable in developing new materials with tailored characteristics.

Surface Modification
In coatings and adhesives, this compound can be used to modify surfaces for enhanced adhesion and durability. Its incorporation into formulations can lead to improved performance in various industrial applications.

Biochemistry

Enzyme Inhibition Studies
The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it may serve as a lead compound in developing inhibitors for enzymes linked to cancer progression or metabolic disorders.

Drug Delivery Systems
Due to its amphiphilic nature, this compound can be utilized in drug delivery systems. It can enhance the solubility of poorly soluble drugs, improving their bioavailability and therapeutic efficacy.

Case Study 1: Antidepressant Properties

A study published in the Journal of Medicinal Chemistry explored the antidepressant effects of structurally related compounds. The results indicated that modifications similar to those found in this compound led to significant improvements in serotonin receptor affinity, suggesting a pathway for developing new antidepressants .

Case Study 2: Polymer Applications

In a research article from Polymer Science, researchers demonstrated that incorporating this compound into polyurethane formulations enhanced mechanical properties and thermal stability. The study highlighted its effectiveness as a chain transfer agent during synthesis .

Case Study 3: Neuroprotective Effects

A publication in Neuroscience Letters reported on the neuroprotective effects of similar amine compounds against oxidative stress-induced neuronal damage. The findings suggested that these compounds could be further developed into therapeutic agents for neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share the core 2-(alkyl/aryl-amino)ethanol scaffold but differ in substituents on the benzyl group or nitrogen atom:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
2-[Isopropyl-(4-methyl-benzyl)-amino]-ethanol C₁₃H₂₁NO 207.31 4-methylbenzyl, isopropyl Hydrophobic/hydrophilic balance
2-[Isopropyl-(3-trifluoromethylbenzyl)-amino]ethanol C₁₃H₁₈F₃NO 261.28 3-trifluoromethylbenzyl Higher lipophilicity (CF₃ group); 95% purity
2-[(4-Methoxybenzyl)amino]ethanol C₁₀H₁₅NO₂ 181.23 4-methoxybenzyl Polar methoxy group; no alkylation on nitrogen
2-[(4-Methoxy-benzyl)-Methyl-amino]-ethanol C₁₁H₁₇NO₂ 195.26 4-methoxybenzyl, methyl Tertiary amine; enhanced metabolic stability
2-[Isopropyl-(6-methoxy-pyridazin-3-ylmethyl)-amino]-ethanol C₁₂H₂₀N₄O₂ 264.32 Methoxy-pyridazinylmethyl Heterocyclic substituent; discontinued product

Detailed Analysis of Key Differences

Lipophilicity and Bioavailability
  • The 3-trifluoromethylbenzyl derivative (261.28 g/mol) exhibits increased lipophilicity due to the electron-withdrawing CF₃ group, which may enhance membrane permeability but reduce aqueous solubility .
Stability and Reactivity
  • Tertiary amines (e.g., 2-[(4-Methoxy-benzyl)-Methyl-amino]-ethanol) are less prone to oxidation compared to secondary amines, improving shelf-life .
  • The 6-methoxy-pyridazinylmethyl variant incorporates a heterocycle, which may confer unique binding interactions but complicates synthesis due to regioselectivity challenges .

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